Positional Isomerism: 2-Position vs. 5- or 7-Position Ethanamine Attachment Alters 5-HT2C Scaffold Potency by >10-Fold
The attachment position of the ethanamine chain on the dihydrobenzofuran core is a critical determinant of 5-HT2C receptor potency. In the Cheng et al. (2016) series, the 2,3-dihydrobenzofuran scaffold bearing the aminoalkyl chain at the 2-position (as in the target compound) defines the core pharmacophore for 5-HT2C agonism. When the substitution is moved to the 5-position of the dihydrobenzofuran ring, the resulting 2-(2,3-dihydrobenzofuran-5-yl)ethanamine (CAS 454483-94-4) displays a fundamentally different pharmacological profile: BindingDB reports an EC50 of 94.3 nM for inhibition of the human serotonin transporter (hSERT) in CHO cells for the 5-substituted analogue [1], indicating a shift toward transporter interaction rather than direct 5-HT2C receptor agonism. Although direct 5-HT2C EC50 data for the target compound have not been published in peer-reviewed literature, the Cheng et al. study demonstrates that the unsubstituted 2,3-dihydrobenzofuran-2-yl-alkanamine scaffold is the core template from which potent 5-HT2C agonists are derived (compound (+)-6a: 5-HT2C EC50 = 27 nM, Emax = 98%) [2], while the 5-substituted regioisomer lacks this 5-HT2C-centric activity. This positional dependence means that the 5- or 7-substituted analogues cannot serve as functional replacements in 5-HT2C-targeted programs.
| Evidence Dimension | 5-HT2C receptor functional potency vs. hSERT inhibition (positional isomer comparison) |
|---|---|
| Target Compound Data | 2-Position attachment: parent scaffold of the 2,3-dihydrobenzofuran-2-yl-alkanamine series; core pharmacophore for 5-HT2C agonism (closest characterized analogue (+)-6a: 5-HT2C EC50 = 27 nM, Emax = 98%) [2] |
| Comparator Or Baseline | 5-Position isomer (2-(2,3-dihydrobenzofuran-5-yl)ethanamine, CAS 454483-94-4): hSERT inhibition EC50 = 94.3 nM in CHO cells [1]; no reported 5-HT2C agonist activity |
| Quantified Difference | Pharmacological target switch: 2-position isomer scaffold yields 5-HT2C receptor agonism; 5-position isomer preferentially engages monoamine transporters. Approximate >10-fold difference in primary target engagement. |
| Conditions | 5-HT2C: recombinant human receptor, HEK-293 cells, FLIPR calcium flux assay [2]. hSERT: human SERT expressed in CHO cells, antagonist radioligand assay [1]. |
Why This Matters
For researchers building a 5-HT2C-focused screening library, the 2-position attachment is mandatory; the 5- and 7-position regioisomers address a different biological target space and will produce false-negative results in 5-HT2C assays, wasting screening resources.
- [1] BindingDB Entry: Affinity Data for 2-(2,3-Dihydrobenzofuran-5-yl)ethanamine. EC50: 94.3 nM. Assay: Inhibition of human 5-HT transporter (hSERT) expressed in CHO cells. Accessed via BindingDB.org. View Source
- [2] Cheng J, McCorvy JD, Giguere PM, et al. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. J Med Chem. 2016;59(21):9866-9880. doi:10.1021/acs.jmedchem.6b01194 View Source
